molecular formula C15H20N2O2 B1447459 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane CAS No. 1403767-22-5

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B1447459
CAS No.: 1403767-22-5
M. Wt: 260.33 g/mol
InChI Key: KNJDROIYDOZMNH-UHFFFAOYSA-N
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Description

2-(Cbz-amino)-8-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure

Biochemical Analysis

Biochemical Properties

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system . The nature of these interactions is primarily inhibitory, where this compound binds to the active site of the enzymes, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the nicotinic acetylcholine receptors . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, this compound can enhance synaptic transmission and improve cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase and butyrylcholinesterase, as mentioned earlier . This inhibition is achieved through the binding of this compound to the active site of these enzymes, which prevents the breakdown of acetylcholine . Additionally, this compound can modulate the activity of nicotinic acetylcholine receptors, leading to changes in ion flux and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is relatively high, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in acetylcholine levels and prolonged enhancement of synaptic transmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and improve memory retention in rodents . At higher doses, toxic effects such as convulsions and neurotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . This compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the metabolic flux of acetylcholine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound has been shown to accumulate in neuronal tissues, where it exerts its effects on synaptic transmission . The localization and accumulation of this compound are critical for its function, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft and neuronal cell membranes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and receptors to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane typically involves the use of organocatalysis. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction can be followed by an interrupted Nazarov cyclization to yield the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of organocatalysis and tandem cyclization reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the bicyclic framework.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of highly oxidized bicyclo[3.2.1]octane derivatives .

Scientific Research Applications

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Comparison with Similar Compounds

2-(Cbz-amino)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of 2-(Cbz-amino)-8-azabicyclo[32

Properties

IUPAC Name

benzyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDROIYDOZMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169148
Record name Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-22-5
Record name Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
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2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
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